molecular formula C14H18N2 B14270797 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- CAS No. 138937-34-5

1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)-

Cat. No.: B14270797
CAS No.: 138937-34-5
M. Wt: 214.31 g/mol
InChI Key: LGVFFRLNUJEWEU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with additional hydrogenation and a phenylmethyl substituent. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and hydrogenation. The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux or at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits antimicrobial, antifungal, and antiparasitic activities, making it a valuable tool in biological research.

    Medicine: Benzimidazole derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the biological context and the particular derivative being studied.

Comparison with Similar Compounds

1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole: The parent compound with a simpler structure and different biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, leading to diverse chemical and biological properties.

    Indazole Derivatives: Similar heterocyclic compounds with a fused benzene and pyrazole ring system, exhibiting different pharmacological profiles. The uniqueness of 1H-Benzimidazole, 3a,4,5,6,7,7a-hexahydro-2-(phenylmethyl)- lies in its specific hydrogenation pattern and phenylmethyl substituent, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

138937-34-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-benzyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole

InChI

InChI=1S/C14H18N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16)

InChI Key

LGVFFRLNUJEWEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)CC3=CC=CC=C3

Origin of Product

United States

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